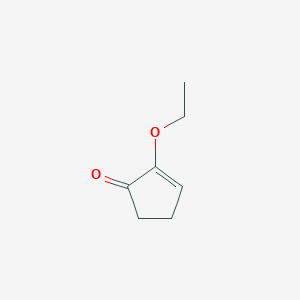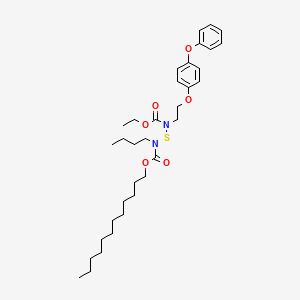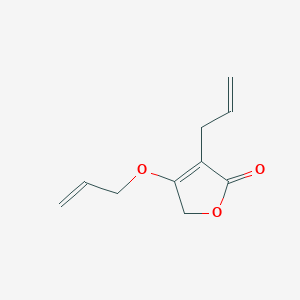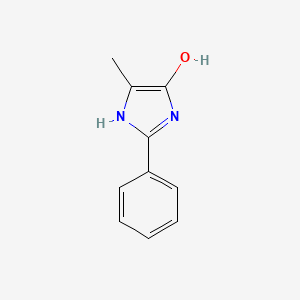![molecular formula C22H26O6 B14300589 3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid CAS No. 112763-29-8](/img/structure/B14300589.png)
3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid is an organic compound with the molecular formula C22H26O6 This compound is characterized by its unique structure, which includes two benzoic acid groups connected by an octane chain through ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzoic acid react with the bromine atoms of the octane chain, forming ether linkages . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoic acid
- 3,3’-[Decane-1,10-diylbis(oxy)]dibenzoic acid
Uniqueness
Compared to similar compounds, 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid has a unique octane linker, which provides distinct physical and chemical properties. The length of the linker affects the compound’s solubility, melting point, and reactivity, making it suitable for specific applications that other similar compounds may not fulfill .
Eigenschaften
| 112763-29-8 | |
Molekularformel |
C22H26O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
3-[8-(3-carboxyphenoxy)octoxy]benzoic acid |
InChI |
InChI=1S/C22H26O6/c23-21(24)17-9-7-11-19(15-17)27-13-5-3-1-2-4-6-14-28-20-12-8-10-18(16-20)22(25)26/h7-12,15-16H,1-6,13-14H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
WWSGXNOHKYNIFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCCCCOC2=CC=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)

![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)



![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)

